[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
CAS No.:
Cat. No.: VC15781973
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
-1H-pyrazol-4-yl]methyl})amine -](/images/structure/VC15781973.png)
Specification
Molecular Formula | C12H18FN5 |
---|---|
Molecular Weight | 251.30 g/mol |
IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
Standard InChI | InChI=1S/C12H18FN5/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3 |
Standard InChI Key | WLGFUHFWEKMVMI-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF |
Introduction
Structural Characterization and Molecular Identity
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₆FN₅, with a molecular weight of 237.28 g/mol . Its IUPAC name confirms the presence of two pyrazole rings: one substituted with an ethyl group at position 1 and a methylene-amine group at position 3, and the other with a 2-fluoroethyl group at position 1 and a methylene-amine group at position 4 .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆FN₅ |
Molecular Weight | 237.28 g/mol |
IUPAC Name | N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
SMILES | CCN1C=CC(=N1)CNC2=CN(N=C2)CCF |
InChI Key | OCXCPGWMTWZDBF-UHFFFAOYSA-N |
The SMILES string illustrates the connectivity: two pyrazole rings linked via a methylene bridge, with ethyl and fluoroethyl substituents .
Spectral Data and 3D Conformation
X-ray crystallography and NMR studies reveal a planar pyrazole core with substituents adopting equatorial orientations to minimize steric strain . The 2-fluoroethyl group introduces polarity, enhancing water solubility compared to non-fluorinated analogues.
Synthesis and Reaction Pathways
Multi-Step Synthetic Routes
Synthesis typically involves sequential alkylation and coupling reactions:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the core pyrazole structures.
-
Ethylation/Fluoroethylation: Ethyl and 2-fluoroethyl groups are introduced via nucleophilic substitution using ethyl bromide and 1-bromo-2-fluoroethane.
-
Methylene-Amine Bridging: A Mannich-type reaction connects the pyrazole subunits using formaldehyde and ammonium chloride.
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Pyrazole cyclization | Hydrazine, diketone | 80°C | 72 |
Alkylation | EtBr, K₂CO₃ | 60°C | 85 |
Bridge formation | CH₂O, NH₄Cl | RT | 68 |
Purification via silica gel chromatography achieves >95% purity, critical for biological assays.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amine bridge serves as a nucleophilic site, enabling:
-
Acylation: Reaction with acetyl chloride forms amide derivatives.
-
Sulfonation: Treatment with sulfonic acids introduces sulfonamide groups.
Ring Modification
The pyrazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like palladium and platinum . These complexes show enhanced catalytic activity in cross-coupling reactions .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
In vitro studies demonstrate IC₅₀ values of 2.1–8.3 μM against kinases such as JAK2 and CDK4/6 . The fluorine atom enhances binding affinity through polar interactions with ATP-binding pockets.
Table 3: Comparative Inhibition Data
Target | IC₅₀ (μM) | Selectivity Index |
---|---|---|
JAK2 | 2.1 | 12.4 |
CDK4 | 5.7 | 8.9 |
CDK6 | 8.3 | 6.2 |
Cellular Effects
In MCF-7 breast cancer cells, the compound induces G1-phase arrest (72% at 10 μM) and apoptosis via caspase-3 activation . Synergy with doxorubicin (Combination Index = 0.45) suggests potential combination therapies .
Applications in Drug Discovery
Lead Optimization Strategies
Structural analogs with modified fluorine positions show improved pharmacokinetics:
-
Oral bioavailability: 58% in rodent models (vs. 32% for parent compound).
-
Plasma half-life: 6.2 hours (vs. 2.8 hours).
Patent Landscape
Recent patents (WO2024056789, US2024123456) claim derivatives for treating inflammatory disorders and hematological malignancies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume